molecular formula C8H7BrF2O2 B13700029 2-Bromo-1,5-difluoro-3-(methoxymethoxy)benzene

2-Bromo-1,5-difluoro-3-(methoxymethoxy)benzene

Cat. No.: B13700029
M. Wt: 253.04 g/mol
InChI Key: YGPHUGZCZKDNNU-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-Bromo-1,5-difluoro-3-(methoxymethoxy)benzene typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 1,5-difluoro-3-(methoxymethoxy)benzene. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the substitution reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Bromo-1,5-difluoro-3-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Bromo-1,5-difluoro-3-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1,5-difluoro-3-(methoxymethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

2-Bromo-1,5-difluoro-3-(methoxymethoxy)benzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H7BrF2O2

Molecular Weight

253.04 g/mol

IUPAC Name

2-bromo-1,5-difluoro-3-(methoxymethoxy)benzene

InChI

InChI=1S/C8H7BrF2O2/c1-12-4-13-7-3-5(10)2-6(11)8(7)9/h2-3H,4H2,1H3

InChI Key

YGPHUGZCZKDNNU-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C(=CC(=C1)F)F)Br

Origin of Product

United States

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